Mudanpioside J

Overview

Description

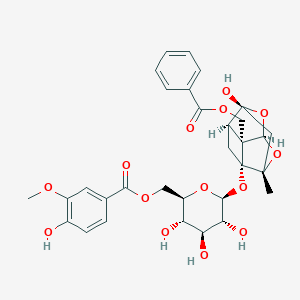

Mudanpioside J is a monoterpene glycoside isolated from the root cortex of Paeonia suffruticosa. It was identified as a new compound through spectral evidence and is part of the phytochemical diversity that contributes to the pharmacological profile of Chinese Paeonia species. This compound is one of the many glycosides found in Paeonia species, which are known for their therapeutic potentials (Ding, Lin, Teng, & Wu, 2000).

Synthesis Analysis

While specific details on the synthesis of Mudanpioside J were not directly provided in the available literature, its identification and isolation from Paeonia suffruticosa indicate a natural extraction process rather than a synthetic pathway. The process typically involves extracting the root cortex with ethanol followed by chromatographic separation techniques to isolate the compound (Lin, Ding, Wu, & Wu, 1996).

Molecular Structure Analysis

Mudanpioside J's structure was elucidated based on spectral evidence, including NMR and mass spectrometry. These techniques are crucial for determining the molecular framework and functional groups present in the compound, offering insights into its potential chemical behavior and interactions (Ding et al., 2000).

Scientific Research Applications

Anti-Platelet and Anti-Inflammatory Properties : Mudanpioside J, a monoterpene glycoside, has been found to potentially inhibit platelet aggregation, reduce inflammation, and diminish hemorrhaging due to bacterial infections. This suggests its possible application in treating inflammatory diseases and conditions related to excessive platelet aggregation (Ding et al., 2000).

Tyrosinase Inhibition : It acts as a tyrosinase inhibitor, isolated from the roots of Paeonia suffruticosa. Tyrosinase is an enzyme involved in melanin production, so inhibitors are often explored for their potential in treating hyperpigmentation and other skin conditions (Ding et al., 2010).

Immunosuppressive Potential : Monoterpene glycosides, including Mudanpioside J, from oil peony seed cake have shown significant inhibitory activity against nitric oxide production. This indicates potential applications as immunosuppressive drugs, which might be beneficial in treating autoimmune diseases and in organ transplantation (Liu et al., 2018).

Antibacterial Activity : Isolated monoterpene glycosides from Paeonia suffruticosa root bark, including Mudanpioside J, have demonstrated moderate antibacterial activity against a range of pathogenic microorganisms. This suggests a potential role in developing new antibacterial agents (An et al., 2006).

Mechanism of Action

Target of Action

Mudanpioside J is a monoterpene glycoside and a metabolite of cortex moutan The primary targets of Mudanpioside J are not explicitly mentioned in the available literature

Mode of Action

It’s structurally similar compound, mudanpioside c, has been identified as an inhibitor for protein disulfide isomerase (pdi) with ic50 at 322 μM

Biochemical Pathways

This process is crucial for protein folding and stability .

Result of Action

Mudanpioside c, a structurally similar compound, has been shown to suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O14/c1-28-13-30(38)20-11-31(28,29(20,27(44-28)45-30)14-41-24(36)15-6-4-3-5-7-15)43-26-23(35)22(34)21(33)19(42-26)12-40-25(37)16-8-9-17(32)18(10-16)39-2/h3-10,19-23,26-27,32-35,38H,11-14H2,1-2H3/t19-,20-,21-,22+,23-,26+,27-,28+,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDKJKKWQBBKSZ-DYMNNOMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

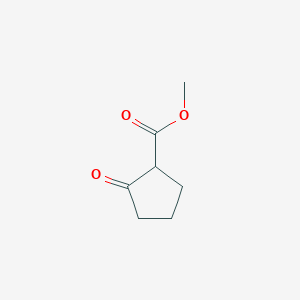

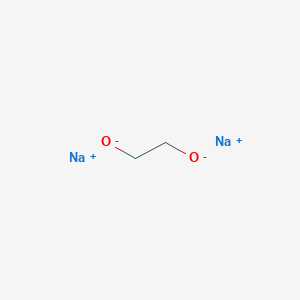

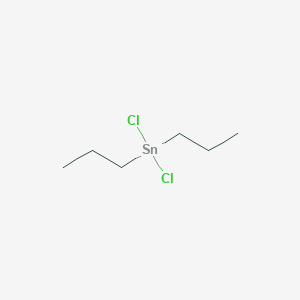

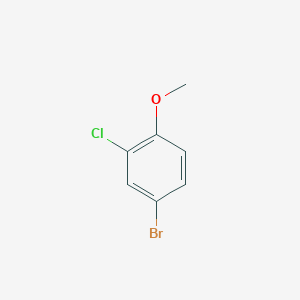

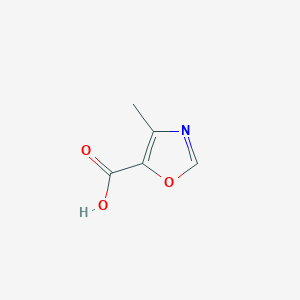

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Where has Mudanpioside J been found and what other compounds are typically found alongside it?

A1: Mudanpioside J is a monoterpene glycoside first isolated from the root cortex of Paeonia suffruticosa, also known as Cortex Moutan. [, ] This plant is used in traditional Chinese medicine. Alongside Mudanpioside J, researchers have also found other compounds like campesterol, 4-hydroxyacetopenone, kaempferol, 3-hydroxy-4-methoxybenzoic acid, hederagenin, and galloylpaeoniflorin. []

Q2: What is the significance of the varying concentrations of Mudanpioside J and other metabolites within different parts of the Cortex Moutan root?

A2: Research indicates that the different root parts of Cortex Moutan exhibit variations in their metabolite compositions, including Mudanpioside J. [] For instance, Mudanpioside J tends to accumulate more in the first lateral and axial roots of the plant. [] This uneven distribution of bioactive compounds like Mudanpioside J is significant because it suggests that different parts of the Cortex Moutan root might have varying levels of medicinal potency and quality. [] This finding could influence the way Cortex Moutan is graded and utilized for medicinal purposes.

Q3: Does Cortex Moutan extract, potentially containing Mudanpioside J, have any observed effects on Advanced Glycation End Products (AGEs)?

A3: Yes, studies show that Cortex Moutan extract can inhibit the formation of AGEs. [] Although Mudanpioside J itself was not specifically studied in this context, it was identified as one of the differential components in the extract that might contribute to this effect. [] This suggests that further research is needed to isolate and understand the specific role of Mudanpioside J in AGEs inhibition, potentially opening avenues for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)

![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)

![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)

![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)

![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)

![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)